molecular formula C11H16ClN3O B1402548 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride CAS No. 1361116-82-6

6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride

Cat. No.: B1402548
CAS No.: 1361116-82-6
M. Wt: 241.72 g/mol
InChI Key: QSJDHIDSBJGLME-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have focused on synthesizing and characterizing monoamide compounds related to 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride. For example, Kadir et al. (2017) synthesized a series of monoamide isomers and characterized them using spectroscopic techniques such as FT-IR, NMR, and UV-vis. This research contributes to understanding the molecular structure and properties of compounds like this compound (Kadir, Mansor, & Osman, 2017).

Antimicrobial Applications

Al-Omar & Amr (2010) synthesized pyridine-bridged bis-carboxamide Schiff's bases from pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester. These compounds exhibited significant antimicrobial activity, comparable to streptomycin and fusidic acid (Al-Omar & Amr, 2010).

Development of Heterocyclic Compounds

Kumar & Mashelker (2007) prepared various heterocyclic compounds, including oxadiazole derivatives, which are expected to exhibit hypertensive activity. Their work highlights the potential for using compounds similar to this compound in developing new therapeutic agents (Kumar & Mashelker, 2007).

Polymer Synthesis and Characterization

Faghihi & Mozaffari (2008) synthesized new polyamides from 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines, highlighting the use of pyridine derivatives in polymer science. These polymers exhibited solubility in polar solvents and were characterized for their thermal properties (Faghihi & Mozaffari, 2008).

Amplifiers of Phleomycin

Brown & Cowden (1982) reported the activities of pyridinyl derivatives as amplifiers of phleomycin against Escherichia coli. This research suggests the potential application of similar compounds in enhancing the effectiveness of certain antibiotics (Brown & Cowden, 1982).

Properties

IUPAC Name

N-methyl-6-pyrrolidin-2-ylpyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c1-12-11(15)10-5-2-4-9(14-10)8-6-3-7-13-8;/h2,4-5,8,13H,3,6-7H2,1H3,(H,12,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJDHIDSBJGLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=N1)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride
Reactant of Route 2
6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride
Reactant of Route 3
Reactant of Route 3
6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride
Reactant of Route 4
6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride
Reactant of Route 5
6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride
Reactant of Route 6
6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid methylamide hydrochloride

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